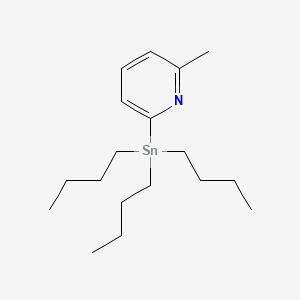

2-Methyl-6-(tributylstannyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(6-methylpyridin-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.3C4H9.Sn/c1-6-4-2-3-5-7-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKQYZHWJZDNCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466737 | |

| Record name | 2-Methyl-6-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259807-95-9 | |

| Record name | 2-Methyl-6-(tributylstannyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259807-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-6-(tri-n-butylstannyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-6-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-6-(tributylstannyl)pyridine, a valuable organotin reagent in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon bonds. This document details the synthetic route, experimental protocols, and characterization data for this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a halogen-metal exchange reaction followed by quenching with an electrophilic tin reagent. The most common precursor is 2-bromo-6-methylpyridine.

Synthesis of the Precursor: 2-Bromo-6-methylpyridine

The starting material, 2-bromo-6-methylpyridine, can be synthesized from 2-amino-6-methylpyridine via a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of 2-Bromo-6-methylpyridine [1]

-

Diazotization: To a solution of 2-amino-6-methylpyridine (10.8 g, 100 mmol) in 48% hydrobromic acid (60 mL), cooled to -10 °C, a solution of sodium nitrite (7.6 g, 110 mmol) in water (20 mL) is added dropwise, maintaining the temperature below -5 °C. The reaction mixture is stirred for 1 hour at this temperature.

-

Bromination: The cold diazonium salt solution is then added portion-wise to a suspension of copper(I) bromide (14.3 g, 100 mmol) in 48% hydrobromic acid (40 mL) at 0 °C. The mixture is allowed to warm to room temperature and then heated to 60 °C for 2 hours.

-

Work-up: After cooling, the reaction mixture is made alkaline with a concentrated sodium hydroxide solution and extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to afford 2-bromo-6-methylpyridine as a colorless to light yellow liquid.

| Parameter | Value |

| Starting Material | 2-Amino-6-methylpyridine |

| Key Reagents | HBr, NaNO₂, CuBr |

| Solvent | Water |

| Reaction Temperature | -10 °C to 60 °C |

| Typical Yield | 70-80% |

Synthesis of this compound

The final product is synthesized by lithiation of 2-bromo-6-methylpyridine followed by reaction with tributyltin chloride. A similar procedure is described for the synthesis of 2,6-Dimethyl-4-(tributylstannyl)pyridine.[2]

Experimental Protocol: Synthesis of this compound [2][3][4]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 2-bromo-6-methylpyridine (8.6 g, 50 mmol) and anhydrous tetrahydrofuran (THF, 150 mL). The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (2.5 M in hexanes, 21 mL, 52.5 mmol) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred for an additional 1 hour at this temperature.

-

Stannylation: Tributyltin chloride (14.2 mL, 52.5 mmol) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for 2 hours at -78 °C and then allowed to warm to room temperature overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL). The aqueous layer is separated and extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by brine, and then dried over anhydrous sodium sulfate.[5][6]

-

Purification: The solvent is removed under reduced pressure, and the resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless oil.

| Parameter | Value |

| Starting Material | 2-Bromo-6-methylpyridine |

| Key Reagents | n-Butyllithium, Tributyltin chloride |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | -78 °C to Room Temperature |

| Typical Yield | 85-95% |

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various analytical techniques.

Physical Properties

The following table summarizes the known physical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₈H₃₃NSn[7][8] |

| Molecular Weight | 382.17 g/mol [7][8] |

| Appearance | Colorless liquid[7] |

| Density | 1.134 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.512 |

| Boiling Point | Not explicitly reported, but expected to be high under vacuum. |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification of the target compound. The expected data is based on the analysis of similar structures.[3]

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methyl group protons, and the protons of the tributyltin moiety. Based on data for 2-(tributylstannyl)pyridine, the aromatic protons will be in the range of δ 7.0-8.5 ppm.[3]

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-3 | ~ 7.4 | d |

| Pyridine H-4 | ~ 7.5 | t |

| Pyridine H-5 | ~ 7.1 | d |

| Methyl (CH₃) | ~ 2.5 | s |

| Tributyltin (-CH₂-) | 0.9 - 1.6 | m |

| Tributyltin (-CH₃) | ~ 0.9 | t |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Pyridine C-2 | ~ 168 |

| Pyridine C-6 | ~ 158 |

| Pyridine C-4 | ~ 135 |

| Pyridine C-3 | ~ 128 |

| Pyridine C-5 | ~ 122 |

| Methyl (CH₃) | ~ 24 |

| Tributyltin (C₄H₉) | 10 - 30 |

¹¹⁹Sn NMR (Tin-119 Nuclear Magnetic Resonance)

¹¹⁹Sn NMR is a definitive technique for characterizing organotin compounds. The chemical shift for tetracoordinate tin in this environment is expected to be in the range of δ -50 to +50 ppm.

MS (Mass Spectrometry)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will show the characteristic isotopic distribution of tin.

| Ion | Expected m/z |

| [M]+ | 383 (for ¹²⁰Sn) |

| [M - C₄H₉]+ | 326 (for ¹²⁰Sn) |

| [Sn(C₄H₉)₃]+ | 291 (for ¹²⁰Sn) |

IR (Infrared Spectroscopy)

The IR spectrum will show characteristic absorption bands for the pyridine ring and the alkyl groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 2960 |

| C=N, C=C (pyridine ring) | 1550 - 1600 |

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Applications in Drug Development

This compound is a versatile building block in medicinal chemistry. It is primarily used in Stille cross-coupling reactions to introduce a 2-methyl-6-pyridyl moiety into a target molecule.[5][9][10] This structural motif is present in numerous biologically active compounds, and its introduction can significantly impact the pharmacological properties of a drug candidate, including its efficacy, selectivity, and pharmacokinetic profile. The Stille reaction is valued for its mild reaction conditions and tolerance of a wide range of functional groups, making it a powerful tool in the synthesis of complex pharmaceutical intermediates.[9][10]

Safety Considerations

Organotin compounds, including this compound, are toxic and should be handled with extreme care in a well-ventilated fume hood.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All waste containing organotin residues must be disposed of according to institutional and environmental regulations. Tributyltin compounds are known environmental pollutants and require careful handling to prevent release into the environment.[11]

References

- 1. 2-Bromo-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. 2-(TRIBUTYLSTANNYL)PYRIDINE | 17997-47-6 [chemicalbook.com]

- 4. Synthesis routes of 2-(Tributylstannyl)pyridine [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Workup [chem.rochester.edu]

- 7. Pyridine, 2-methyl-6-(tributylstannyl)- | CymitQuimica [cymitquimica.com]

- 8. scbt.com [scbt.com]

- 9. Stille Coupling | NROChemistry [nrochemistry.com]

- 10. Stille Coupling [organic-chemistry.org]

- 11. Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-6-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2-Methyl-6-(tributylstannyl)pyridine. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Core Physicochemical Properties

This compound is an organotin compound featuring a pyridine ring substituted with a methyl and a tributylstannyl group. Its primary utility lies in its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.

Quantitative Data Summary

| Property | Value | Reference(s) |

| CAS Number | 259807-95-9 | [1][2] |

| Molecular Formula | C₁₈H₃₃NSn | [1][2][3] |

| Molecular Weight | 382.17 g/mol | [1][2][3] |

| Appearance | Liquid | [1][2] |

| Density | 1.134 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.512 | [1][2] |

| Flash Point | 87.8 °C (190.0 °F) | [1][2] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available |

Synonyms: 6-Methyl-2-(tributylstannyl)pyridine, 2-Methyl-6-tributylstannanylpyridine, (6-Methylpyridin-2-yl)tributylstannane[1][2].

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of this compound and its application in a typical Stille cross-coupling reaction.

Synthesis of this compound

While a specific, detailed protocol for this compound is not extensively published, the following procedure is adapted from established methods for the synthesis of analogous tributylstannyl pyridines[4][5]. The starting material for this synthesis is 2-bromo-6-methylpyridine.

Materials and Reagents:

-

2-Bromo-6-methylpyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Tributyltin chloride (Bu₃SnCl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

-

Schlenk flask and other appropriate glassware for inert atmosphere techniques

-

Dry ice/acetone bath

Procedure:

-

Reaction Setup: A flame-dried Schlenk flask is charged with 2-bromo-6-methylpyridine (1.0 equivalent) and anhydrous tetrahydrofuran (THF) under an inert atmosphere of argon or nitrogen.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 equivalents) is added dropwise via syringe, and the resulting mixture is stirred at this temperature for 1 hour.

-

Stannylation: Tributyltin chloride (1.1 equivalents) is added rapidly to the reaction mixture at -78 °C. The reaction is stirred for an additional 2-3 hours at -78 °C and then allowed to warm to room temperature over 1 hour.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and extracted with diethyl ether or ethyl acetate.

-

Workup: The combined organic layers are washed with water and then with a saturated brine solution. The organic phase is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate as the eluent, to yield this compound as a liquid.

Application in Stille Cross-Coupling Reaction

This compound is a key reagent in the Stille reaction for the formation of carbon-carbon bonds. The following is a general protocol for the coupling of this stannane with an aryl halide.

Materials and Reagents:

-

This compound (1.1 equivalents)

-

Aryl halide (e.g., aryl iodide or bromide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous and degassed solvent (e.g., toluene, dioxane, or DMF)

-

Optional: Copper(I) iodide (CuI) as a co-catalyst

-

Optional: Ligand (e.g., triphenylphosphine)

-

Inert gas supply (argon or nitrogen)

-

Reaction vessel (e.g., Schlenk tube or sealed vial)

Procedure:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additional ligands or co-catalysts.

-

Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the addition of this compound (1.1 equivalents).

-

Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. To remove the tin byproducts, the organic solution is washed with an aqueous solution of potassium fluoride (KF), which precipitates the tin salts. The mixture is then filtered through a pad of celite.

-

Purification: The filtrate is washed with water and brine, dried over an anhydrous drying agent, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired coupled product.

Mandatory Visualizations

The following diagrams illustrate the key chemical processes involving this compound.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Methyl-6-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the organometallic compound 2-Methyl-6-(tributylstannyl)pyridine. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who may utilize this compound as a synthetic intermediate or building block. The information presented herein includes tabulated spectral data, a detailed experimental protocol for data acquisition, and a visual representation of the molecular structure with corresponding spectral assignments.

Quantitative NMR Spectral Data

The ¹H and ¹³C NMR spectral data for this compound were acquired in deuterated chloroform (CDCl₃) and are summarized in the tables below for clear and easy comparison.

¹H NMR Spectral Data

The proton NMR spectrum reveals characteristic signals for both the substituted pyridine ring and the tributylstannyl group.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.36 | t | 7.5 | 1H | H4 |

| 7.18 | d | 8.5 | 1H | H5 |

| 6.95 | dd | 7.9, 1.2 | 1H | H3 |

| 2.54 | s | - | 3H | CH₃ (pyridine) |

| 1.48 – 1.66 | m | - | 6H | Sn-CH₂-CH₂ -CH₂-CH₃ |

| 1.27 – 1.40 | m | 7.3 | 6H | Sn-CH₂-CH₂-CH₂ -CH₃ |

| 0.99 – 1.16 | m | - | 6H | Sn-CH₂ -CH₂-CH₂-CH₃ |

| 0.88 | t | 7.3 | 9H | Sn-CH₂-CH₂-CH₂-CH₃ |

Note: The assignments for the tributylstannyl protons are based on typical chemical shift ranges and multiplicities.

¹³C NMR Spectral Data

The carbon NMR spectrum provides detailed information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 173.04 | C6 |

| 158.59 | C2 |

| 133.29 | C4 |

| 129.39 | C5 |

| 121.52 | C3 |

| 29.08 | Sn-CH₂-CH₂ -CH₂-CH₃ |

| 27.34 | Sn-CH₂-CH₂-CH₂ -CH₃ |

| 24.96 | CH₃ (pyridine) |

| 13.70 | Sn-CH₂-CH₂-CH₂-CH₃ |

| 9.81 | Sn-CH₂ -CH₂-CH₂-CH₃ |

Experimental Protocols

The NMR spectra were recorded on a Varian System 500 spectrometer.[1] The following provides a detailed methodology for the acquisition of the NMR data.

Instrumentation:

-

Spectrometer: Varian System 500

-

¹H Frequency: 500 MHz

-

¹³C Frequency: 126 MHz[1]

Sample Preparation:

-

The sample of this compound was dissolved in deuterated chloroform (CDCl₃).

Data Acquisition:

-

Solvent: CDCl₃

-

Internal Standard: Residual chloroform (¹H, δ = 7.26 ppm) or CDCl₃ (¹³C, δ = 77.16 ppm) was used as an internal standard. For ¹¹⁹Sn NMR, tetramethylstannane (δ = 0 ppm) was used as an external standard.[1]

-

¹H NMR: Data are reported with chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (in Hz), and integration.[1]

-

¹³C NMR: The spectrum was acquired using a standard pulse program.

Molecular Structure and Spectral Assignment

The following diagram illustrates the chemical structure of this compound and the logical relationship between the different nuclei and their corresponding NMR signals.

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-6-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic methodology for 2-Methyl-6-(tributylstannyl)pyridine, a key organometallic intermediate in organic synthesis, particularly in the construction of complex heterocyclic molecules through cross-coupling reactions. The document details the core reaction mechanism, a step-by-step experimental protocol, and quantitative data derived from analogous syntheses.

Core Synthesis Mechanism: Directed Ortho-Metalation and Stannylation

The primary route for the synthesis of this compound involves a directed ortho-metalation followed by electrophilic quench with a trialkyltin halide. While direct deprotonation of 2-methylpyridine (2-picoline) at the 6-position is possible, a more common and regioselective method starts from a halogenated precursor, such as 2-bromo-6-methylpyridine. This is due to the greater ease of lithium-halogen exchange compared to direct C-H activation.

The mechanism proceeds in two key steps:

-

Lithiation: A strong organolithium base, typically n-butyllithium (n-BuLi), is used to generate a highly reactive pyridyllithium intermediate. When starting with 2-bromo-6-methylpyridine, this occurs via a lithium-halogen exchange at a very low temperature (typically -78 °C) to prevent side reactions. The lithium atom selectively replaces the bromine atom.

-

Stannylation: The resulting 6-lithio-2-methylpyridine is a potent nucleophile. It is then quenched by the addition of an electrophilic tin species, most commonly tributyltin chloride (Bu₃SnCl). The nucleophilic carbon at the 6-position of the pyridine ring attacks the electrophilic tin atom, displacing the chloride ion and forming the desired C-Sn bond.

This method is highly efficient and provides excellent yields for a variety of substituted stannylpyridines.

Logical Relationship of the Synthesis Pathway

Stability and Storage of 2-Methyl-6-(tributylstannyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methyl-6-(tributylstannyl)pyridine. Organotin compounds are known for their sensitivity to environmental factors, and proper handling and storage are paramount to ensure the integrity and reactivity of this valuable synthetic intermediate. This document outlines the known degradation pathways, recommended storage protocols, and analytical methodologies for assessing the stability of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₃NSn | [1][2] |

| Molecular Weight | 382.17 g/mol | [1][2] |

| Appearance | Liquid | [1][2] |

| Density | 1.134 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.512 | [1][2] |

| Flash Point | 87.8 °C (190.0 °F) | [1][2] |

Stability Profile and Degradation Pathways

While specific stability studies on this compound are not extensively available in public literature, the stability of organotin compounds, particularly tributyltin (TBT) derivatives, has been a subject of investigation. The primary degradation pathways for organotin compounds involve the cleavage of the tin-carbon bond.[3]

Key Factors Influencing Stability:

-

Moisture/Hydrolysis: Organotin compounds can be susceptible to hydrolysis, which involves the cleavage of the Sn-C bond. While this process is generally slow under neutral pH, it can be accelerated by acidic or basic conditions.

-

Light/Photodegradation: Exposure to ultraviolet (UV) radiation can induce the homolytic cleavage of the tin-carbon bond, leading to the formation of radical species and subsequent degradation products.

-

Temperature: Elevated temperatures can promote thermal decomposition of organostannanes.

-

Oxidation: Contact with strong oxidizing agents can lead to the degradation of the molecule.

The degradation of tributyltin compounds typically proceeds in a stepwise manner, with the sequential loss of butyl groups to form dibutyltin (DBT) and monobutyltin (MBT) species, and ultimately inorganic tin.[3] It is reasonable to presume that this compound would follow a similar degradation pattern.

Figure 1. Postulated degradation pathway of this compound.

Recommended Storage and Handling Conditions

To ensure the long-term stability and prevent degradation of this compound, the following storage and handling conditions are recommended based on safety data sheets and general best practices for organometallic reagents.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, well-ventilated area. Recommended storage at 2-8 °C. | Minimizes thermal degradation and reduces vapor pressure. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation and hydrolysis from atmospheric moisture. |

| Light | Protect from light. Store in an amber or opaque container. | Prevents photodegradation. |

| Moisture | Keep container tightly closed and in a dry place. | Minimizes hydrolysis. |

| Incompatible Materials | Avoid strong oxidizing agents and strong acids. | Prevents chemical reactions that would degrade the compound. |

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid direct contact with skin and eyes.

-

Prevent the formation or spread of mists in the air.

Experimental Protocol for Stability Assessment

A comprehensive stability study of this compound would involve subjecting the compound to various stress conditions and monitoring its purity and the formation of degradation products over time. The following is a generalized protocol that can be adapted for this purpose.

Objective: To assess the stability of this compound under defined storage and stress conditions.

Materials:

-

This compound (high purity)

-

Inert gas (Argon or Nitrogen)

-

Appropriate storage vials (e.g., amber glass vials with PTFE-lined caps)

-

Controlled temperature and humidity chambers

-

Photostability chamber with a calibrated light source (e.g., ICH Q1B compliant)

-

Analytical instrumentation (e.g., GC-MS or HPLC-MS)

-

High-purity solvents and reagents for analysis

Figure 2. General workflow for a stability study of this compound.

Methodology:

-

Sample Preparation:

-

Aliquots of high-purity this compound are dispensed into pre-cleaned and dried amber glass vials under an inert atmosphere.

-

Vials are securely sealed with PTFE-lined caps.

-

An initial (T=0) analysis is performed to establish the baseline purity and impurity profile.

-

-

Storage Conditions:

-

Long-Term Stability: Samples are stored at the recommended storage condition (e.g., 2-8 °C) and protected from light.

-

Accelerated Stability: Samples are stored at elevated temperatures and humidity (e.g., 25 °C/60% RH and 40 °C/75% RH) to accelerate degradation.

-

Photostability: Samples are exposed to a controlled light source as per ICH Q1B guidelines. A dark control is stored under the same temperature conditions.

-

-

Time Points:

-

Samples are pulled from each storage condition at predetermined time points (e.g., 0, 1, 3, 6, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

-

-

Analytical Method:

-

A validated stability-indicating analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), should be used.

-

GC-MS Method (Illustrative):

-

Derivatization: For GC analysis, the organotin compounds may require derivatization (e.g., ethylation with sodium tetraethylborate) to increase volatility.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector: Split/splitless injector.

-

Oven Program: A suitable temperature gradient to separate the parent compound from potential degradation products.

-

Detector: Mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.

-

-

HPLC-MS Method (Illustrative):

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, possibly with a modifier like formic acid.

-

Detector: Mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

-

-

Data Analysis:

-

The concentration of this compound is quantified at each time point.

-

Degradation products are identified and quantified.

-

The rate of degradation is calculated, and the shelf-life under the recommended storage conditions is extrapolated.

-

Quantitative Data Summary (Illustrative)

The following table provides an example of how quantitative stability data for this compound could be presented. Note: This data is illustrative and not based on experimental results for this specific compound.

| Storage Condition | Time Point (Months) | Assay (% of Initial) | Total Degradation Products (%) |

| 2-8 °C | 0 | 100.0 | < 0.1 |

| 3 | 99.8 | 0.2 | |

| 6 | 99.7 | 0.3 | |

| 12 | 99.5 | 0.5 | |

| 24 | 99.1 | 0.9 | |

| 25 °C / 60% RH | 0 | 100.0 | < 0.1 |

| 1 | 99.2 | 0.8 | |

| 3 | 98.0 | 2.0 | |

| 6 | 96.5 | 3.5 | |

| 40 °C / 75% RH | 0 | 100.0 | < 0.1 |

| 1 | 97.5 | 2.5 | |

| 3 | 93.0 | 7.0 | |

| 6 | 88.2 | 11.8 |

Conclusion

This compound is a valuable but sensitive organometallic compound. Its stability is primarily affected by moisture, light, and temperature. Adherence to the recommended storage conditions—cool, dry, dark, and under an inert atmosphere—is crucial for maintaining its purity and reactivity. For critical applications, a formal stability study employing appropriate analytical techniques such as GC-MS or HPLC-MS is recommended to establish a definitive shelf-life and understand its degradation profile under specific conditions.

References

An In-depth Technical Guide to 2-Methyl-6-(tributylstannyl)pyridine (CAS 259807-95-9) for Researchers and Drug Development Professionals

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, suppliers, and primary applications of 2-Methyl-6-(tributylstannyl)pyridine, identified by CAS number 259807-95-9. This organostannane reagent is a valuable building block in modern organic synthesis, particularly in the construction of complex heterocyclic molecules relevant to pharmaceutical and materials science research.

Core Chemical Properties

This compound is a liquid at room temperature with a range of physical and chemical properties that make it suitable for use in palladium-catalyzed cross-coupling reactions.[1][2] A summary of its key properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 259807-95-9 | [1] |

| Molecular Formula | C₁₈H₃₃NSn | [1][3] |

| Molecular Weight | 382.17 g/mol | [1][3] |

| Appearance | Liquid | [1] |

| Density | 1.134 g/mL at 25 °C | [1] |

| Boiling Point | 391.861 °C at 760 mmHg | [4] |

| Flash Point | 87.8 °C (190.0 °F) | [1] |

| Refractive Index | n20/D 1.512 | [1] |

| Purity | Typically ≥95% | [5] |

Synthesis and Structure

The full chemical name for this compound is this compound. Other common synonyms include (6-Methylpyridin-2-yl)tributylstannane and 6-(Tributylstannyl)-2-picoline.[5][6] The structure consists of a pyridine ring substituted with a methyl group at the 2-position and a tributyltin group at the 6-position.

The synthesis of 2-(tributylstannyl)pyridines generally involves the reaction of a corresponding bromopyridine with an organolithium reagent, followed by quenching with a trialkyltin chloride.[4]

Key Applications in Organic Synthesis: The Stille Cross-Coupling Reaction

The primary utility of this compound lies in its application as a nucleophilic partner in the Stille cross-coupling reaction.[7][8] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl compounds.[8] The reaction is valued for its tolerance of a wide range of functional groups and its relatively mild reaction conditions.[7]

The general mechanism for the Stille coupling reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

References

- 1. 2-(TRIBUTYLSTANNYL)PYRIDINE | 17997-47-6 [chemicalbook.com]

- 2. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis routes of 2-(Tributylstannyl)pyridine [benchchem.com]

- 5. chemistry.msu.edu [chemistry.msu.edu]

- 6. benchchem.com [benchchem.com]

- 7. Chemicals [chemicals.thermofisher.cn]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Molecular Structure of Tributyl-(6-methylpyridin-2-yl)stannane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic properties of tributyl-(6-methylpyridin-2-yl)stannane. The information is intended for researchers and professionals involved in synthetic chemistry, materials science, and drug development who utilize organotin reagents.

Molecular Structure and Properties

Tributyl-(6-methylpyridin-2-yl)stannane is an organotin compound featuring a tributyltin moiety attached to a 6-methylpyridine ring at the 2-position. The presence of the tin atom and the aromatic, nitrogen-containing ring imparts unique chemical reactivity to the molecule, making it a valuable intermediate in cross-coupling reactions, such as the Stille coupling, for the formation of carbon-carbon bonds.

Key Identifiers and Physical Properties:

| Property | Value |

| IUPAC Name | tributyl-(6-methylpyridin-2-yl)stannane |

| CAS Number | 259807-95-9[1] |

| Molecular Formula | C₁₈H₃₃NSn[1] |

| Molecular Weight | 382.17 g/mol [1] |

| Appearance | Expected to be a liquid |

| Density | 1.134 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.512[2] |

| SMILES | CCCC--INVALID-LINK--(CCCC)c1cccc(C)n1 |

| InChI Key | USKQYZHWJZDNCM-UHFFFAOYSA-N |

Synthesis

The synthesis of tributyl-(6-methylpyridin-2-yl)stannane can be achieved through the reaction of a lithiated pyridine derivative with tributyltin chloride. A detailed experimental protocol, adapted from the synthesis of similar organostannanes, is provided below.[3][4]

Experimental Protocol: Synthesis of Tributyl-(6-methylpyridin-2-yl)stannane

Materials:

-

2-Bromo-6-methylpyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexane (e.g., 2.5 M)

-

Tributyltin chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under a nitrogen atmosphere.

-

Starting Material Preparation: 2-Bromo-6-methylpyridine is dissolved in anhydrous THF in the reaction flask.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexane is added dropwise to the stirred solution. The reaction mixture is maintained at -78 °C for a specified time (e.g., 1 hour) to ensure complete lithiation, which is often indicated by a color change.

-

Stannylation: Tributyltin chloride is then added dropwise to the reaction mixture at -78 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for a further period (e.g., 1-3 hours).

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude tributyl-(6-methylpyridin-2-yl)stannane can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Synthesis Workflow

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tributyl and the 6-methylpyridin-2-yl groups.

-

Tributyl group: A complex set of multiplets will be observed in the aliphatic region (approximately 0.8-1.6 ppm) corresponding to the methyl (triplet, ~0.9 ppm), and three methylene groups (multiplets).

-

6-Methylpyridin-2-yl group: The methyl group protons will appear as a singlet at around 2.3-2.5 ppm. The aromatic protons of the pyridine ring will resonate in the downfield region (approximately 7.0-8.5 ppm), showing distinct coupling patterns (doublets and a triplet).

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Tributyl group: Four distinct signals are expected in the upfield region (approximately 10-30 ppm) for the four different carbon atoms of the butyl chains.

-

6-Methylpyridin-2-yl group: Signals for the pyridine ring carbons will be observed in the aromatic region (approximately 120-160 ppm). The carbon bearing the tin atom will likely be the most downfield among the pyridine ring carbons due to the electronegativity and deshielding effect of the tin atom. The methyl carbon will appear at around 20-25 ppm.

¹¹⁹Sn NMR: The tin-119 NMR spectrum is a powerful tool for characterizing organotin compounds. For tributyl(aryl)stannanes, the ¹¹⁹Sn chemical shift is typically observed in the range of -40 to -70 ppm relative to a tetramethyltin standard.[5]

Mass Spectrometry (MS)

The mass spectrum of tributyl-(6-methylpyridin-2-yl)stannane is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (382.17 g/mol ). A characteristic feature of tin-containing compounds in mass spectrometry is the isotopic pattern arising from the multiple stable isotopes of tin. The most abundant isotopes are ¹²⁰Sn, ¹¹⁸Sn, and ¹¹⁶Sn.

Common fragmentation pathways for tributyltin compounds involve the loss of butyl radicals (C₄H₉•, mass = 57). Therefore, prominent peaks corresponding to [M - 57]⁺, [M - 257]⁺, and [M - 357]⁺ are anticipated.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.

-

C-H stretching (aliphatic): Strong absorptions in the range of 2850-2960 cm⁻¹ corresponding to the C-H bonds of the butyl groups.

-

C-H stretching (aromatic): Weaker absorptions above 3000 cm⁻¹ due to the C-H bonds of the pyridine ring.

-

C=C and C=N stretching (aromatic): Characteristic bands in the region of 1400-1600 cm⁻¹ for the pyridine ring.

-

Sn-C stretching: The absorption for the tin-carbon bond is expected in the far-infrared region, typically around 500-600 cm⁻¹.

Applications in Research and Development

Tributyl-(6-methylpyridin-2-yl)stannane is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed Stille cross-coupling reactions. This reaction allows for the formation of a new carbon-carbon bond between the 6-methylpyridin-2-yl group and various organic electrophiles (e.g., aryl halides, vinyl halides, acyl chlorides). This capability is of significant interest to researchers in drug development and materials science for the synthesis of complex molecules with tailored properties.

Safety Considerations

Organotin compounds, particularly tributyltin derivatives, are known to be toxic. Appropriate safety precautions must be taken when handling tributyl-(6-methylpyridin-2-yl)stannane. These include working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation, ingestion, and skin contact. All waste containing organotin compounds must be disposed of according to institutional and environmental regulations.

References

An In-depth Technical Guide to the Safe Handling of 2-Methyl-6-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Methyl-6-(tributylstannyl)pyridine, a member of the organotin compound family. Due to the inherent toxicity of organotin compounds, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the protection of the environment. This document outlines the hazards associated with this chemical, provides detailed handling and storage procedures, and offers emergency response guidance.

Hazard Identification and Classification

This compound is a hazardous substance with multiple routes of toxicity. It is classified as acutely toxic if swallowed, harmful in contact with skin, and causes serious skin and eye irritation.[1][2] Prolonged or repeated exposure can cause damage to organs.[1][2] Furthermore, this compound is very toxic to aquatic life with long-lasting effects.[1][2]

GHS Hazard Pictograms:

-

GHS06: Skull and crossbones: Indicates acute toxicity (fatal or toxic).

-

GHS08: Health hazard: Indicates systemic health hazards such as carcinogenicity, mutagenicity, reproductive toxicity, respiratory sensitizer, target organ toxicity, or aspiration toxicity.

-

GHS09: Environment: Indicates hazards to the aquatic environment.

Hazard Statements (H-Codes):

-

H360FD: May damage fertility. May damage the unborn child.[3]

-

H372: Causes damage to organs through prolonged or repeated exposure.[1][2][3]

-

H410: Very toxic to aquatic life with long lasting effects.[1][2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₃NSn | [3] |

| Molecular Weight | 382.17 g/mol | [3] |

| Appearance | Liquid | [3] |

| Density | 1.134 g/mL at 25 °C | [2][3] |

| Boiling Point | 391.861 °C at 760 mmHg | [2] |

| Flash Point | 87.8 °C (190.0 °F) | [3] |

| Refractive Index | n20/D 1.512 | [2][3] |

Safe Handling and Storage

Due to its air-sensitive nature and toxicity, this compound requires specialized handling techniques to prevent exposure and maintain its integrity.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. This includes:

-

Gloves: Impermeable gloves are required.

-

Eye Protection: Safety glasses with side-shields are mandatory. An eye wash station should be readily accessible.

-

Lab Coat: A flame-retardant and chemically resistant lab coat.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood. In case of insufficient ventilation, a self-contained breathing apparatus must be available.

Engineering Controls

-

Fume Hood: All manipulations of this compound must be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[1]

-

Inert Atmosphere: As an air-sensitive reagent, this compound should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1] Schlenk lines or glove boxes are recommended for transfers and reactions.[4]

Storage

Proper storage is crucial to maintain the stability of the compound and prevent accidents.

-

Conditions: Store in a cool, well-ventilated area, away from heat, sparks, and open flames.[1][5] The recommended storage temperature is 2-8 °C.[1]

-

Container: Keep the container tightly closed and stored under an inert gas like argon.[1] The original packaging should be used.[1]

-

Compatibility: Store away from incompatible materials.

Experimental Protocols: Safe Handling Workflow

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Toxicology and First Aid

Organotin compounds, including tributyltin derivatives, are known for their toxicity.[6] They can have adverse effects on various organ systems, including the nervous, immune, and reproductive systems.[7][8]

First Aid Measures:

-

If Swallowed: Immediately call a poison center or doctor.[2] Do not induce vomiting.

-

If on Skin: Remove contaminated clothing and wash the skin thoroughly with soap and water. Seek medical attention if irritation persists.

-

If in Eyes: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.

Accidental Release and Disposal

Accidental Release Measures:

In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[5] Wear appropriate PPE and contain the spill using an inert absorbent material.[5] Collect the absorbed material in a sealed container for proper disposal.

Disposal:

Dispose of this compound and its containers in accordance with local, regional, and national regulations for hazardous waste. Do not allow the product to enter drains or waterways due to its high toxicity to aquatic organisms.

This technical guide provides a framework for the safe handling of this compound. It is imperative that all users receive thorough training on these procedures and have a complete understanding of the associated hazards before working with this compound. Always consult the most recent Safety Data Sheet (SDS) for the most up-to-date information.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. 2-(tributylstannyl)-6-methylpyridine, CAS No. 259807-95-9 - iChemical [ichemical.com]

- 3. This compound 259807-95-9 [sigmaaldrich.com]

- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. tandfonline.com [tandfonline.com]

- 7. Frontiers | Organotin Compounds Toxicity: Focus on Kidney [frontiersin.org]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

The Historical Development of Pyridylstannane Reagents: A Technical Guide

Introduction

Pyridylstannane reagents, a class of organotin compounds featuring a pyridine ring, have become indispensable tools in modern organic synthesis. Their primary utility lies in the palladium-catalyzed Stille cross-coupling reaction, a powerful method for forging carbon-carbon bonds. The synthesis of biaryl and heteroaryl structures containing a pyridine moiety is of paramount importance in medicinal chemistry and materials science, as these scaffolds are present in a vast array of pharmaceuticals, agrochemicals, and functional materials. This technical guide provides an in-depth exploration of the historical development of pyridylstannane reagents, detailing their synthesis, reactivity, and application, with a focus on quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.

Early Developments and the Rise of the Stille Reaction

The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized synthetic chemistry. The Stille reaction, first reported in the late 1970s by John Kenneth Stille, involves the coupling of an organostannane with an organic electrophile, typically a halide or triflate.[1] Initial work by Migita and Stille demonstrated the coupling of various organotin reagents with aryl and acyl halides, achieving yields from 76% to 99% under mild conditions, a significant improvement over earlier methods.[1]

The application of this methodology to heterocyclic systems, particularly pyridine, quickly gained traction. Pyridine-containing biaryls were challenging to synthesize using other methods. For instance, the analogous Suzuki-Miyaura coupling with 2-pyridyl boronic acids was often plagued by issues of instability and poor reactivity. Pyridylstannanes, being relatively stable to air and moisture, offered a robust and reliable alternative, often providing scalable and high-yielding reactions with aryl halides.[2]

Foundational Synthetic Methodologies

Historically, two primary strategies have dominated the synthesis of pyridylstannane reagents: lithium-halogen exchange and palladium-catalyzed stannylation.

Synthesis via Lithium-Halogen Exchange

One of the earliest and most straightforward methods for preparing pyridylstannanes involves a lithium-halogen exchange reaction with a halopyridine, followed by quenching the resulting pyridyllithium intermediate with a trialkyltin halide, such as tributyltin chloride. This method is particularly effective for producing 2- and 4-pyridylstannanes.

The general workflow for this approach begins with the deprotonation of a halopyridine at low temperatures (-78 °C) using a strong organolithium base like n-butyllithium (n-BuLi). The resulting lithiated pyridine is then treated with a trialkyltin chloride to afford the desired pyridylstannane.

Synthesis via Palladium-Catalyzed Stannylation

An alternative and powerful method involves the direct palladium-catalyzed cross-coupling of a halopyridine with a hexaalkyldistannane, such as hexabutyldistannane (Bu₃Sn-SnBu₃).[2] This approach avoids the use of highly reactive organolithium reagents and is often more tolerant of various functional groups. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. This method is applicable to all positional isomers of halopyridines (2-, 3-, and 4-).

Application in Stille Cross-Coupling: Data Presentation

The utility of pyridylstannanes is most evident in their performance in Stille cross-coupling reactions. They serve as effective nucleophilic partners for a wide range of aryl and heteroaryl electrophiles. The reaction generally proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

References

An In-depth Technical Guide on the Degradation Pathways of Organotin Compounds in Pyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organotin compounds, while historically significant in various chemical applications, are also recognized for their potential to undergo degradation, particularly in reactive chemical environments such as those employed in the synthesis of pyridine and its derivatives. This technical guide provides a comprehensive overview of the known and potential degradation pathways of organotin compounds when utilized in or exposed to conditions typical of pyridine synthesis. A central theme in their degradation is the formation of stable adducts with pyridine, followed by thermally or chemically induced dealkylation or dearylation, leading to the formation of less substituted, more Lewis acidic tin species. Understanding these degradation pathways is crucial for optimizing reaction conditions, minimizing catalyst deactivation, and controlling the formation of potentially problematic byproducts in synthetic processes involving these compounds.

Introduction: Organotin Compounds and Their Interaction with Pyridine

Organotin compounds, characterized by the presence of at least one tin-carbon bond, have been employed in a wide array of applications, from polymer stabilizers to catalysts in organic synthesis. Their interaction with Lewis bases, such as pyridine, is a well-documented phenomenon. Organotin halides, particularly di- and tri-substituted variants (R₂SnX₂ and R₃SnX), readily form stable adducts with pyridine.[1]

The formation of these adducts involves the coordination of the nitrogen atom of the pyridine ring to the tin center, which can expand its coordination number. For instance, trimethyltin chloride forms a 1:1 adduct with pyridine, resulting in a trigonal bipyramidal geometry around the tin atom. While these adducts can be stable and isolable, their fate under the energetic conditions of pyridine synthesis, which often involves elevated temperatures and the presence of various reagents, is a critical consideration for process chemists and researchers.

Primary Degradation Pathway: Dealkylation and Dearylation

The principal degradation pathway for organotin compounds, particularly under thermal stress, is the sequential cleavage of tin-carbon bonds, a process known as dealkylation or dearylation. This process is often stepwise, leading to the formation of organotin species with fewer organic substituents and, consequently, increased Lewis acidity.

The general dealkylation sequence can be represented as follows: R₄Sn → R₃SnX → R₂SnX₂ → RSnX₃ → SnX₄

The stability of the Sn-C bond is a key factor in the thermal degradation of organotin compounds. Cleavage of this bond can be initiated by heat and may be influenced by the surrounding chemical environment. The formation of more Lewis acidic species, such as RSnCl₃ or SnCl₄, can have a significant impact on the course of a chemical reaction, potentially leading to undesired side reactions or catalyst deactivation.

A proposed mechanism for the pyridine-influenced thermal degradation of a trialkyltin halide is illustrated below. The initial step is the formation of the organotin-pyridine adduct. Under thermal stress, this adduct can undergo a dealkylation process.

References

Methodological & Application

Application Note: Stille Cross-Coupling Protocol for the Synthesis of 2-Aryl-6-methylpyridines

AN-SPC-001

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane (organotin) compound and an organic electrophile, such as a halide or triflate.[1][2] Due to the air and moisture stability of organostannanes and the mild reaction conditions, this method is widely employed in academic and industrial research, particularly in the synthesis of complex molecules, natural products, and pharmaceuticals.[2][3] The 2-aryl-6-methylpyridine scaffold is a significant structural motif found in numerous biologically active compounds and functional materials. This application note provides a detailed protocol for the Stille coupling of 2-Methyl-6-(tributylstannyl)pyridine with various aryl halides to synthesize substituted 2-aryl-6-methylpyridines.

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) catalyst to form a Pd(II) complex.

-

Transmetalation: The pyridine group from this compound is transferred to the Pd(II) complex, displacing the tributyltin halide.

-

Reductive Elimination: The two organic partners couple and are eliminated from the palladium center, forming the desired 2-aryl-6-methylpyridine product and regenerating the Pd(0) catalyst.[1][4]

Additives like copper(I) iodide (CuI) can accelerate the transmetalation step, while ligands such as triphenylphosphine (PPh₃) or triphenylarsine (AsPh₃) stabilize the palladium catalyst.[5]

Data Presentation: Reaction Conditions and Yields

The following table summarizes various conditions for the Stille coupling of this compound with different aryl halides. These examples highlight the versatility of the protocol with respect to catalysts, ligands, solvents, and additives, providing researchers with a basis for reaction optimization.

| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | ~95 |

| 2 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2) | AsPh₃ (8) | CuI (10) | DMF | 100 | 12 | ~90 |

| 3 | 1-Iodonaphthalene | PdCl₂(PPh₃)₂ (5) | - | CuI (10) | Dioxane | 100 | 24 | ~88 |

| 4 | 2-Bromothiophene | Pd(PPh₃)₄ (5) | - | LiCl (300) | THF | 65 | 18 | ~92 |

| 5 | 3-Iodopyridine | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | Toluene | 110 | 14 | ~85 |

Note: Yields are approximate and based on representative literature procedures. Actual yields may vary depending on substrate purity, reaction scale, and precise conditions.

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-6-methylpyridine (Table Entry 1)

This section provides a detailed, step-by-step procedure for a representative Stille coupling reaction.

Materials and Reagents:

-

This compound (1.0 equiv)

-

4-Iodoanisole (1.05 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Anhydrous Toluene

-

Argon or Nitrogen gas (high purity)

-

Saturated aqueous Potassium Fluoride (KF) solution

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Equipment:

-

Schlenk flask or a round-bottom flask equipped with a reflux condenser

-

Magnetic stirrer and hot plate

-

Inert gas manifold (Schlenk line)

-

Syringes and needles

-

Rotary evaporator

-

Glassware for extraction and chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (e.g., 1.0 mmol, 396 mg).

-

Reagent Addition: Add 4-iodoanisole (1.05 mmol, 246 mg) followed by the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg).

-

Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe. The reaction mixture should be a yellowish suspension.

-

Reaction Conditions: Heat the mixture to 110 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-16 hours.[6]

-

Cooling and Workup: Once the reaction is complete, cool the flask to room temperature.

-

Tin Removal: Dilute the reaction mixture with ethyl acetate (20 mL). To remove the tributyltin iodide byproduct, stir the organic solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours. A white precipitate (tributyltin fluoride) will form.

-

Filtration: Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

-

Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-(4-methoxyphenyl)-6-methylpyridine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety Precautions

-

Organotin compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.[1][4]

-

Palladium catalysts are expensive and can be toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents like toluene and DMF are flammable and have associated health risks. Handle them in a fume hood.

-

All reactions should be conducted under an inert atmosphere as palladium(0) catalysts can be sensitive to air.[4]

Visualizations

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Caption: Experimental workflow for the Stille coupling protocol.

References

Application Notes and Protocols for Palladium-Catalyzed Stille Coupling with 2-Methyl-6-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and organic halides or pseudohalides, catalyzed by a palladium complex. This reaction is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and functional materials, due to its tolerance of a wide range of functional groups and the relative stability of the organotin reagents to air and moisture.

This document provides detailed application notes and protocols for the selection and use of palladium catalysts in the Stille coupling of 2-Methyl-6-(tributylstannyl)pyridine with various aryl halides. The resulting 6-methyl-2-arylpyridine scaffold is a prevalent motif in numerous biologically active compounds and advanced materials.

Palladium Catalyst Selection

The choice of the palladium catalyst and associated ligands is critical for achieving high yields and reaction efficiency in Stille couplings. The catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination, is significantly influenced by the electronic and steric properties of the palladium complex.

Common Palladium Pre-catalysts and Ligands

A variety of palladium(0) and palladium(II) complexes can be employed as pre-catalysts. Pd(II) pre-catalysts are reduced in situ to the active Pd(0) species.

-

Palladium(0) Pre-catalysts:

-

Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

-

Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃

-

-

Palladium(II) Pre-catalysts:

-

Dichlorobis(triphenylphosphine)palladium(II) - PdCl₂(PPh₃)₂

-

Palladium(II) acetate - Pd(OAc)₂

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂

-

Ligands play a crucial role in stabilizing the palladium center and modulating its reactivity. The choice of ligand can significantly impact the rate of the catalytic cycle.

-

Phosphine Ligands:

-

Triphenylphosphine (PPh₃): A standard, versatile ligand.

-

Tri(o-tolyl)phosphine (P(o-tol)₃): A more sterically hindered ligand that can sometimes improve reaction outcomes.

-

Triphenylarsine (AsPh₃): Known to accelerate the rate of Stille couplings due to its electronic properties.

-

Additives

Additives can have a profound effect on the reaction rate and selectivity.

-

Copper(I) Iodide (CuI): Often used as a co-catalyst, CuI is believed to accelerate the transmetalation step, which is frequently the rate-limiting step of the catalytic cycle.

-

Lithium Chloride (LiCl): Can facilitate the transmetalation step by forming a more reactive organostannane intermediate.

Quantitative Data Summary

While specific data for the coupling of this compound is not extensively available in the public domain, the following table provides representative data for the Stille coupling of similar 2-pyridylstannanes with various aryl bromides, illustrating the expected yields under different catalytic conditions.

| Entry | Aryl Bromide | Palladium Catalyst (mol%) | Ligand (mol%) | Additive (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromopyridine | Pd₂(dba)₃ (2) | PPh₃ (8) | - | Toluene | 110 | 16 | 75-85 |

| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | CuI (0.1) | DMF | 100 | 12 | 80-90 |

| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ (3) | - | - | Dioxane | 100 | 8 | 85-95 |

| 4 | 4-Bromotoluene | Pd(OAc)₂ (2) | AsPh₃ (4) | CuI (0.1) | NMP | 120 | 24 | 70-80 |

Experimental Protocols

The following are detailed protocols for the Stille coupling of this compound with an aryl bromide. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF)

-

Anhydrous lithium chloride (LiCl) (optional, 3.0 equiv)

-

Copper(I) iodide (CuI) (optional, 10 mol%)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, Pd(PPh₃)₄, and any solid additives (LiCl, CuI).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Add this compound via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. A gel-like precipitate of tributyltin fluoride will form and can be removed by filtration through celite.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure using a Pd(II) Pre-catalyst and a Ligand

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.1 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

Triphenylphosphine (PPh₃) or Triphenylarsine (AsPh₃) (4-8 mol%)

-

Anhydrous and degassed N,N-Dimethylformamide (DMF)

-

Copper(I) iodide (CuI) (10 mol%)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine Pd(OAc)₂, the phosphine or arsine ligand, and CuI.

-

Evacuate and backfill the flask with the inert gas.

-

Add anhydrous, degassed DMF and stir for 10-15 minutes at room temperature to allow for pre-formation of the active catalyst.

-

In a separate flask, dissolve the aryl bromide and this compound in DMF.

-

Transfer the substrate solution to the catalyst mixture via cannula.

-

Heat the reaction to 100-120 °C and monitor its progress.

-

Follow the workup and purification steps as described in Protocol 1.

Visualizations

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Caption: General experimental workflow for the Stille coupling reaction.

Application Notes and Protocols for the Synthesis of Substituted Bipyridines via Stille Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted bipyridines are a critical class of heterocyclic compounds widely utilized in medicinal chemistry, materials science, and catalysis. Their ability to chelate metals makes them valuable scaffolds in the design of therapeutic agents, including anticancer drugs. The Stille cross-coupling reaction offers a robust and versatile method for the synthesis of these compounds, allowing for the formation of carbon-carbon bonds between an organostannane and an organic halide. This document provides detailed application notes and experimental protocols for the synthesis of substituted bipyridines using 2-Methyl-6-(tributylstannyl)pyridine as a key building block. The Stille reaction is advantageous due to its tolerance of a wide range of functional groups and the relative stability of the organostannane reagents.[1]

Data Presentation: Synthesis of 6-Aryl-2-methylpyridines

The following table summarizes the reaction conditions and yields for the Stille coupling of this compound with various aryl bromides. This data is essential for researchers planning the synthesis of a library of substituted bipyridine analogs for structure-activity relationship (SAR) studies.

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 85 |

| 2 | 4-Bromotoluene | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 12 | 92 |

| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | DMF | 80 | 8 | 78 |

| 4 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2) | AsPh₃ (8) | Toluene | 110 | 24 | 88 |

| 5 | Methyl 4-bromobenzoate | Pd(PPh₃)₄ (5) | - | Dioxane | 100 | 18 | 81 |

| 6 | 2-Bromopyridine | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | Toluene | 110 | 16 | 75 |

| 7 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | DMF | 90 | 12 | 83 |

| 8 | 4-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | Dioxane | 100 | 14 | 89 |

Experimental Protocols

Protocol 1: General Procedure for the Stille Cross-Coupling Reaction

This protocol outlines a general method for the palladium-catalyzed Stille coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

-

Ligand (if required, e.g., P(o-tol)₃, AsPh₃, P(t-Bu)₃, XPhos)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating plate

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the aryl bromide (1.1 eq.), the palladium catalyst (2-5 mol%), and the ligand (if applicable, 4-8 mol%).

-

Add the anhydrous solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the stannane.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture to the specified temperature (see table above) and stir for the indicated time.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove the tin byproducts.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired substituted bipyridine.

Mandatory Visualizations

Experimental Workflow for Stille Coupling

Caption: General workflow for the synthesis of substituted bipyridines via Stille coupling.

Catalytic Cycle of the Stille Reaction

Caption: The catalytic cycle of the palladium-catalyzed Stille cross-coupling reaction.[2]

Bipyridine Derivatives in Anticancer Signaling

Substituted bipyridines and their metal complexes have shown promise as anticancer agents by inducing apoptosis. One of the key signaling pathways implicated is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by substituted bipyridine derivatives, leading to apoptosis.

References

Application Notes and Protocols for the Cross-Coupling of 2-Methyl-6-(tributylstannyl)pyridine with Aryl Bromides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Stille cross-coupling reaction between 2-Methyl-6-(tributylstannyl)pyridine and various aryl bromides. The Stille reaction is a versatile and powerful method for the formation of carbon-carbon bonds, prized for its tolerance of a wide range of functional groups and the stability of the organostannane reagents.[1] These characteristics make it a valuable tool in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The protocols outlined herein provide a foundation for the synthesis of 2-aryl-6-methylpyridine derivatives, which are important structural motifs in numerous biologically active compounds.

Introduction

The palladium-catalyzed cross-coupling of organotin compounds (organostannanes) with organic halides or pseudohalides, known as the Stille reaction, is a cornerstone of modern organic synthesis.[2] The reaction's utility is underscored by the air and moisture stability of organostannane reagents, which simplifies their handling compared to other organometallic compounds.[3] The reaction proceeds under generally mild conditions and is compatible with a diverse array of functional groups, often obviating the need for protecting group strategies.[3]